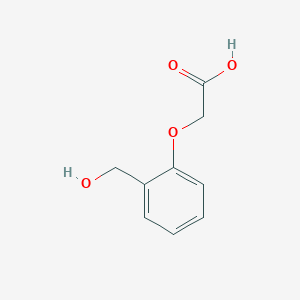

2-(2-(Hydroxymethyl)phenoxy)acetic acid

Description

The exact mass of the compound (2-Hydroxymethyl-phenoxy)-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(hydroxymethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFBOHKOJFLUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305559 | |

| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97388-49-3 | |

| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Abstract

This technical guide delineates the hypothesized mechanism of action for the compound 2-(2-(Hydroxymethyl)phenoxy)acetic acid. In the absence of direct empirical data for this specific molecule, this paper synthesizes existing research on the structure-activity relationships of phenoxyacetic acid derivatives to propose a compelling scientific hypothesis: that this compound functions as a modulator of the Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive overview of the PPAR signaling pathway, the therapeutic relevance of PPAR agonism, and a proposed framework for the experimental validation of this hypothesis. Detailed protocols for key validation assays are provided for researchers in drug discovery and development.

Introduction and Background

Phenoxyacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, ranging from herbicidal to therapeutic.[1] While some derivatives are known to act as synthetic auxins in plants, a significant and growing body of research has identified many as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[2][3] PPARs are ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[[“]][5] As such, they have emerged as critical therapeutic targets for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.[5]

The subject of this guide, this compound, is a phenoxyacetic acid derivative for which the mechanism of action has not been empirically determined. However, its structural features align with those of known phenoxyacetic acid-based PPAR agonists. This guide puts forth the hypothesis that this compound acts as a PPAR agonist and will explore the scientific basis for this hypothesis, the intricacies of the PPAR signaling pathway, and a roadmap for its experimental validation.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for its study and application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 97388-49-3 | [6] |

| Molecular Formula | C₉H₁₀O₄ | [6] |

| Molecular Weight | 182.17 g/mol | [6] |

| Melting Point | 129-130 °C | [7] |

| pKa (Predicted) | 3.16 ± 0.10 | [7] |

| LogP (Predicted) | 0.6423 | [6] |

| Topological Polar Surface Area | 66.76 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bonds | 4 | [6] |

Hypothesized Mechanism of Action: PPAR Agonism

The central hypothesis of this guide is that this compound functions as an agonist of the PPAR nuclear receptors. This is predicated on the well-established precedent of phenoxyacetic acid derivatives acting as PPAR modulators.[2][3][8]

The PPAR Signaling Pathway

PPARs exist as three isotypes: PPARα, PPARγ, and PPARβ/δ.[9][10][11] These receptors are ligand-activated transcription factors that regulate gene expression by forming heterodimers with the retinoid X receptor (RXR).[5][12] Upon ligand binding, the PPAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[13] This initiates the transcription of genes involved in a multitude of physiological processes.

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels.[14][15]

-

PPARγ is most abundantly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and insulin sensitization.[13][14] Agonists of PPARγ, such as the thiazolidinediones, are effective antidiabetic agents.[16]

-

PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in inflammation and wound healing.[10][14]

The activation of these pathways by a ligand like this compound would have profound effects on metabolic homeostasis and inflammatory responses.

Caption: Hypothesized PPAR signaling pathway for this compound.

Structure-Activity Relationship (SAR) Insights

The likelihood of this compound acting as a PPAR agonist is strengthened by SAR studies on analogous compounds.[17][18] Key structural features common to many phenoxyacetic acid-based PPAR agonists include:

-

An Acidic Head Group: The carboxylic acid moiety is crucial for interacting with key amino acid residues in the ligand-binding pocket of PPARs.

-

A Central Aromatic Ring: The phenoxy group serves as a scaffold for positioning other functional groups.

-

A Hydrophobic Tail: Substitutions on the phenyl ring contribute to the binding affinity and selectivity for different PPAR isotypes.

The hydroxymethyl group at the ortho position of the phenoxy ring in this compound is a key feature. While direct analogs with this specific substitution are not extensively documented in the readily available literature, the presence of polar substituents on the phenyl ring is known to influence activity. Further molecular modeling and empirical testing are required to determine its precise impact on binding affinity and isotype selectivity.

Proposed Experimental Validation Workflow

To validate the hypothesis that this compound is a PPAR agonist, a systematic experimental approach is necessary. This workflow progresses from in vitro binding and functional assays to cell-based and potentially in vivo studies.

Caption: Proposed experimental workflow for validating the mechanism of action.

In Vitro Validation Protocols

Objective: To determine if this compound directly binds to the ligand-binding domain (LBD) of PPARα, PPARγ, and PPARβ/δ.

Methodology:

-

Reagents and Materials:

-

Recombinant human PPAR LBDs (tagged with GST or other affinity tags).

-

Fluorescently labeled PPAR ligand (tracer).

-

Lanthanide-labeled anti-tag antibody (e.g., Europium-labeled anti-GST).

-

This compound (test compound).

-

Known PPAR agonists (positive controls, e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

-

Assay buffer.

-

384-well microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive controls.

-

In a 384-well plate, add the PPAR LBD, the tracer, and the anti-tag antibody.

-

Add the test compound or control at various concentrations.

-

Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).

-

Calculate the ratio of the emission signals (665/615 nm) and plot against the compound concentration to determine the IC₅₀ value.[19]

-

Objective: To assess the functional activity of this compound as a PPAR agonist by measuring its ability to induce the transcription of a reporter gene under the control of a PPRE.[20]

Methodology:

-

Reagents and Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2).

-

Expression plasmid for the full-length PPAR isotype.

-

Reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Known PPAR agonists (positive controls).

-

Luciferase assay system.

-

Luminometer.

-

-

Procedure:

-

Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound or positive controls.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Plot the luciferase activity against the compound concentration to determine the EC₅₀ value.

-

Cell-Based Validation Protocols

Objective: To confirm that this compound regulates the expression of known PPAR target genes in a relevant cell line.

Methodology:

-

Reagents and Materials:

-

Appropriate cell line (e.g., HepG2 for PPARα, 3T3-L1 preadipocytes for PPARγ).

-

This compound.

-

Known PPAR agonists.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix and primers for target genes (e.g., CPT1A, CD36 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene.

-

qPCR instrument.

-

-

Procedure:

-

Culture cells and treat with the test compound or controls for a specified duration.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR to quantify the relative expression levels of the target genes.

-

Analyze the data using the ΔΔCt method.

-

Synthesis of this compound

The synthesis of phenoxyacetic acid derivatives is well-established. A common method involves the Williamson ether synthesis, where a phenoxide is reacted with an α-haloacetate. For this compound, a plausible synthetic route would involve the reaction of 2-(hydroxymethyl)phenol with an ester of chloroacetic acid in the presence of a base, followed by hydrolysis of the resulting ester. A similar approach is used for the synthesis of 2-methylphenoxyacetic acid, where o-cresol is reacted with chloroacetic acid in the presence of sodium hydroxide.[21]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural analogy of this compound to known PPAR agonists provides a strong foundation for the hypothesis that its mechanism of action involves the modulation of PPAR signaling pathways. This guide has outlined the scientific rationale for this hypothesis, detailed the relevant biological pathways, and provided a comprehensive framework for its experimental validation.

Future research should focus on executing the proposed experimental workflow to definitively characterize the interaction of this compound with PPAR isotypes. Determining its binding affinity, functional activity, and downstream cellular effects will be crucial in understanding its therapeutic potential. Such studies will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships of phenoxyacetic acid derivatives as modulators of nuclear receptors.

References

-

QIAGEN. PPAR Signaling | GeneGlobe. [Link]

-

Immunoway. Endocrine system - PPAR signaling pathway. [Link]

-

Creative Diagnostics. PPAR Signaling Pathway. [Link]

-

Creative Biolabs. PPAR Signaling Pathway. [Link]

-

Consensus. PPARs role in inflammation and metabolic disease regulation. [Link]

-

Cusabio. PPAR signaling pathway. [Link]

-

Varga, T., Czimmerer, Z., & Nagy, L. (2011). PPARs as Key Mediators in the Regulation of Metabolism and Inflammation. MDPI. [Link]

-

Pawlak, M., Lefebvre, P., & Staels, B. (2015). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. [Link]

-

Grygiel-Górniak, B. (2014). The Role of PPARs in Disease. PMC - PubMed Central - NIH. [Link]

-

ResearchGate. Summary of evidence on PPARs agonists on metabolic outcomes in clinical... [Link]

-

Loiodice, F., et al. (2007). Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. PubMed. [Link]

-

Villarroya, F., et al. (2007). Experimental approaches to study PPARγ agonists as antidiabetic drugs. ResearchGate. [Link]

-

Medina-Gomez, G., et al. (2007). Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs. PubMed. [Link]

-

Leuci, R., et al. (2022). Molecular structures of phenoxyacetic analogues. ResearchGate. [Link]

-

Oyama, T., et al. (2009). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. PubMed. [Link]

-

ResearchGate. Structure-Activity Relationship Studies of Non-Carboxylic Acid Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ) Dual Agonists | Request PDF. [Link]

-

ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [Link]

-

PubChem. {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid. [Link]

-

Wang, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. NIH. [Link]

-

Journal of Emerging Technologies and Innovative Research. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

- Google Patents. (2009).

-

PubChem. 2-(2-Methoxyphenoxy)acetic acid. [Link]

-

JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

-

Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). MDPI. [Link]

-

Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC - PubMed Central. [Link]

-

Eureka | Patsnap. (2020). Synthesis method of 2-methylphenoxyacetic acid. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. The Role of PPARs in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. (2-HYDROXYMETHYL-PHENOXY)-ACETIC ACID CAS#: 97388-49-3 [amp.chemicalbook.com]

- 8. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) [mdpi.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 11. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Hydroxymethyl)phenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-(Hydroxymethyl)phenoxy)acetic acid (CAS No. 97388-49-3). While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages established knowledge of the parent compound, phenoxyacetic acid, and its derivatives to provide well-founded estimations and detailed experimental protocols for the precise determination of its properties. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound.

Introduction

This compound belongs to the phenoxyacetic acid class of organic compounds, which are characterized by a phenoxy group linked to a carboxylic acid moiety. The parent compound, phenoxyacetic acid, serves as a crucial structural backbone for a wide array of commercially significant compounds, including herbicides and pharmaceuticals. The introduction of a hydroxymethyl group at the ortho position of the phenoxy ring in this compound is anticipated to modulate its physicochemical properties, such as solubility, acidity, and hydrogen bonding capacity, thereby influencing its biological activity and potential applications in drug discovery and materials science.

This guide provides a detailed exploration of the chemical identity, predicted physicochemical properties, and comprehensive analytical methodologies for this compound. By presenting robust experimental protocols, this document aims to facilitate accurate and reproducible research.

Chemical Identity and Structure

The unique structural features of this compound, namely the carboxylic acid, ether linkage, and hydroxymethyl group, dictate its chemical behavior and physical properties.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 97388-49-3 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| SMILES | C1=CC=C(C(=C1)CO)OCC(=O)O | [1] |

graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH₂"]; C8 [label="C"]; O2 [label="O"]; O3 [label="OH"]; C9 [label="CH₂OH"];

// Benzene ring with substitutions C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

C1 -- O1 [len=1.5]; C2 -- C9 [len=1.5];

// Acetic acid side chain O1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- O2 [style=double, len=1.5]; C8 -- O3 [len=1.5];

// Position the nodes C1 [pos="0,0!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,2.25!"]; C4 [pos="0,3!"]; C5 [pos="-1.3,2.25!"]; C6 [pos="-1.3,0.75!"]; O1 [pos="-0.75,-1.3!"]; C7 [pos="-2.0,-2.0!"]; C8 [pos="-3.0,-1.25!"]; O2 [pos="-3.0,0!"]; O3 [pos="-4.0,-2.0!"]; C9 [pos="2.6,0!"]; }

Caption: 2D structure of this compound.

Physicochemical Properties: Predictions and Parallels

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Basis for Estimation & Key Considerations |

| Melting Point (°C) | Likely higher than 98-101 | The melting point of phenoxyacetic acid is 98-101 °C[2][3]. The additional hydroxymethyl group in the target molecule allows for stronger intermolecular hydrogen bonding, which typically results in a higher melting point. |

| Boiling Point (°C) | Expected to be higher than 285 (with decomposition) | Phenoxyacetic acid has a boiling point of 285 °C with some decomposition[2]. The hydroxymethyl group will increase the boiling point due to enhanced hydrogen bonding and a higher molecular weight. Significant decomposition before boiling is highly probable. |

| Water Solubility | Expected to be higher than 12 g/L | The water solubility of phenoxyacetic acid is 12 g/L[3][4]. The polar hydroxymethyl group should enhance the aqueous solubility of this compound. |

| Acid Dissociation Constant (pKa) | Estimated to be around 3.1 - 3.7 | The pKa of phenoxyacetic acid is approximately 3.17[5]. The electronic effect of the ortho-hydroxymethyl group is not expected to drastically alter the acidity of the carboxylic acid, so a similar pKa is predicted. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be lower than 1.34 | The LogP of phenoxyacetic acid is 1.34[6]. The addition of a hydrophilic hydroxymethyl group will decrease the lipophilicity, resulting in a lower LogP value. |

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for this compound, the following experimental protocols are recommended.

Determination of Melting Point

The melting point provides a crucial indication of purity.

Methodology:

-

Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).

Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining the solubility of a compound in water.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa via Potentiometric Titration

The pKa, a measure of the acidity of the carboxylic acid group, can be accurately determined by potentiometric titration.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

Titration Setup: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The standardized NaOH solution is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the NaOH titrant.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid (which may be broad or exchange with a deuterated solvent). The splitting patterns and chemical shifts of the aromatic protons will provide information about the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

An O-H stretch from the hydroxymethyl group around 3200-3600 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

-

C-O stretching vibrations for the ether linkage and the alcohol.

-

C-H stretching and bending vibrations for the aromatic ring and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 181.16. In positive ion mode, adducts such as [M+H]⁺ at m/z 183.17 or [M+Na]⁺ at m/z 205.15 may be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in various matrices.

A General Reversed-Phase HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 270 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Synthesis Pathway

A plausible synthetic route to this compound involves the Williamson ether synthesis.

Caption: General synthesis scheme for this compound.

This reaction involves the deprotonation of the phenolic hydroxyl group of 2-(hydroxymethyl)phenol with a base, followed by nucleophilic attack of the resulting phenoxide on sodium chloroacetate.

Conclusion

This technical guide has synthesized the available information on this compound and its related compounds to provide a robust framework for its scientific investigation. While specific experimental data for the target molecule is sparse, the provided predictions, based on sound chemical principles and data from analogous structures, offer valuable guidance for its handling and use. The detailed experimental protocols herein serve as a practical resource for researchers to determine the precise physicochemical properties of this compound, thereby enabling its confident application in drug development and other scientific endeavors.

References

- Merck Index. Phenoxyacetic Acid. In: The Merck Index, 14th ed.; O'Neil, M. J., Ed.; Merck & Co.

-

Jetir. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

SpectraBase. [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. [Link]

-

Wikipedia. Phenoxyacetic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). [Link]

-

PubChem. 2-(2-Methylphenoxy)acetic acid. [Link]

-

Stenutz. Phenoxyacetic acids. [Link]

-

Stenutz. phenoxyacetic acid. [Link]

Sources

A Spectroscopic and Structural Elucidation Guide to 2-(2-(Hydroxymethyl)phenoxy)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-(2-(hydroxymethyl)phenoxy)acetic acid (CAS No. 97388-49-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to serve as a robust reference for structural identification and characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes an interpretation of the expected spectral features, causality behind the signals, and standardized protocols for data acquisition, ensuring a blend of theoretical understanding and practical application.

Molecular Structure and Physicochemical Properties

This compound is a derivative of phenoxyacetic acid, a chemical class known for a wide range of biological activities, including use as herbicides and pharmaceuticals.[1] The molecule incorporates three key functional groups: a carboxylic acid, an ether, and a primary alcohol, all attached to an ortho-substituted benzene ring. This unique arrangement dictates its chemical behavior and produces a distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 97388-49-3 | [2] |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| SMILES | C1=CC=C(C(=C1)CO)OCC(=O)O | [2] |

| Topological Polar Surface Area | 66.76 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

Below is the chemical structure with standardized atom numbering for unambiguous referencing in spectroscopic assignments.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. [3]

Spectral Interpretation

The IR spectrum of this compound is expected to be rich with characteristic absorption bands. The analysis of phenoxyacetic acid provides a strong comparative baseline. [1][4] Table 4: Predicted IR Absorption Bands and Their Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| 3400 - 2400 | O-H Stretch | Carboxylic Acid | Strong, Very Broad | The extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers. |

| ~3300 | O-H Stretch | Alcohol | Medium, Broad | This peak will likely be superimposed on the broad carboxylic acid O-H absorption. |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium | Indicates the presence of sp² C-H bonds in the benzene ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium | Corresponds to the symmetric and asymmetric stretching of the two methylene groups. |

| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp | A very intense and characteristic absorption for the carbonyl group in a hydrogen-bonded carboxylic acid. |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Medium-Strong | Skeletal vibrations of the benzene ring. |

| ~1240 | C-O Stretch | Aryl Ether | Strong | Asymmetric stretching of the Ar-O-CH₂ bond. |

| ~1050 | C-O Stretch | Primary Alcohol | Strong | Stretching vibration of the C-OH bond in the hydroxymethyl group. |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

-

Instrument Setup: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio spectrum.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule, aiding in its identification.

Fragmentation Analysis (Predicted)

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 181.05 would be prominent. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 183.06 might be seen. The fragmentation pattern provides a roadmap of the molecule's structure. A predicted fragmentation for phenoxyacetic acid shows a key loss of the carboxyl group. [5] Key Predicted Fragments for this compound (in EI or CI mode):

-

m/z 182: Molecular ion (M⁺).

-

m/z 137: Loss of the carboxyl group (-COOH, 45 Da). This would be a significant fragment.

-

m/z 123: Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).

-

m/z 107: Cleavage of the ether bond to form the hydroxymethylphenol fragment.

-

m/z 93: Further fragmentation leading to a phenoxy cation, a common fragment in related structures. [5]

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The structural elucidation of this compound is definitively achievable through a combined spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl, ether, and carboxylic acid functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation patterns. This guide provides the expected spectroscopic data and standardized methodologies, serving as a foundational reference for the analysis and quality control of this compound in research and development settings.

References

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. SpectraBase. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Retrieved from [Link]

-

Singh, P., et al. (2014). Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative. Oriental Journal of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Phenoxyacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1993). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.

-

NIST. (n.d.). Acetic acid, phenoxy-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of New Sulphonamide Phenoxyacetic Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Product ion mass spectra of protonated (A) phenoxyethanol.... Retrieved from [Link]

-

PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved from [Link]

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

-

SIELC Technologies. (2018). (2-Methoxyphenoxy)acetic acid. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB. Retrieved from [Link]

-

ResearchGate. (2004). (2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0321232). Retrieved from [Link]

-

Wiley Analytical Science. (2002). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

- 1. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 2. chemscene.com [chemscene.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Acetic acid, phenoxy- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of 2-(2-(Hydroxymethyl)phenoxy)acetic acid: A Technical Guide for Researchers

An In-depth Exploration of a Phenoxyacetic Acid Derivative for Drug Discovery and Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the specific phenoxyacetic acid derivative, "2-(2-(Hydroxymethyl)phenoxy)acetic acid." While direct experimental data on this molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its probable bioactivities. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as an anti-inflammatory, antimicrobial, and plant growth-regulating agent. The content delves into plausible mechanisms of action, proposes detailed experimental protocols for validation, and provides a framework for future research and development.

Introduction: The Prominence of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety is a versatile pharmacophore present in a wide array of compounds with significant biological activities.[1] This structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and other bioactive agents. Its derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), herbicides, and antimicrobial agents.[1] The versatility of the phenoxyacetic acid scaffold lies in the tunability of its biological effects through substitutions on the phenyl ring. This guide focuses on a specific, yet under-explored derivative, This compound , and aims to build a scientific case for its investigation based on the established activities of its chemical relatives.

Chemical Structure of the Target Compound:

Potential Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally similar phenoxyacetic acid derivatives, "this compound" is hypothesized to possess the following activities:

Anti-inflammatory Activity

Numerous phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Proposed Mechanism of Action: Selective COX-2 Inhibition

It is plausible that "this compound" acts as a selective inhibitor of COX-2. The presence of the hydroxymethyl group at the ortho position of the phenoxy ring could influence its binding affinity and selectivity for the COX-2 active site. Selective COX-2 inhibitors are sought after as they offer the anti-inflammatory benefits of traditional NSAIDs with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[4][5]

Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition

Caption: Hypothesized COX-2 inhibition by the target molecule.

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been explored for their antimicrobial properties.[1] The mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential cellular processes.

Proposed Mechanism of Action: Cell Membrane Disruption and Metabolic Inhibition

The lipophilic nature of the phenoxy ring combined with the acidic moiety could enable "this compound" to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[6][7] Furthermore, the acidic group can dissociate within the cytoplasm, lowering the internal pH and disrupting metabolic functions.[8] The hydroxymethyl group might influence the compound's polarity and its interaction with specific membrane components or intracellular targets.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining antimicrobial efficacy.

Plant Growth Regulation

Phenoxyacetic acids are a well-known class of synthetic auxins, a type of plant hormone that regulates various aspects of plant growth and development.[9][10][11]

Proposed Mechanism of Action: Auxin-like Activity

"this compound" likely mimics the action of the natural auxin, indole-3-acetic acid (IAA). This involves binding to auxin receptors, which triggers a signaling cascade leading to changes in gene expression that control cell elongation, division, and differentiation.[9][11] The specific substitutions on the phenoxy ring can modulate the compound's activity and selectivity towards different plant species.

Proposed Experimental Protocols

To validate the hypothesized biological activities of "this compound," the following experimental protocols are proposed:

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of the target compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and epinephrine.

-

Compound Preparation: Dissolve "this compound" in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction by adding a solution of HCl.

-

Measure the prostaglandin E2 (PGE2) production using a commercial enzyme immunoassay (EIA) kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ (the concentration required to inhibit enzyme activity by 50%) values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of the target compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Methodology:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Culture Media: Use appropriate broth (e.g., Mueller-Hinton Broth) and agar (e.g., Mueller-Hinton Agar) media.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

MIC Assay (Broth Microdilution):

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that shows no visible turbidity.

-

-

MBC Assay:

-

From the wells showing no growth in the MIC assay, aliquot a small volume and plate it onto agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

-

Plant Growth Regulation Bioassay (Seed Germination and Root Elongation)

Objective: To evaluate the auxin-like activity of the target compound on plant growth.

Methodology:

-

Plant Species: Use a model plant species such as Arabidopsis thaliana or a common crop species like lettuce (Lactuca sativa).

-

Test Solutions: Prepare a series of dilutions of "this compound" in a suitable buffer. Include a positive control (e.g., Indole-3-acetic acid) and a negative control (buffer only).

-

Seed Germination Assay:

-

Place seeds on filter paper in petri dishes.

-

Moisten the filter paper with the respective test solutions.

-

Incubate the petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

-

After a set period (e.g., 7 days), count the number of germinated seeds.

-

-

Root Elongation Assay:

-

Germinate seeds on a control medium.

-

Transfer seedlings with a consistent root length to agar plates containing the different concentrations of the test compound.

-

Place the plates vertically to allow for root growth along the agar surface.

-

After a set period (e.g., 5 days), measure the length of the primary root.

-

-

Data Analysis: Compare the germination percentage and root length of the seedlings treated with the test compound to the controls.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Activity Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Celecoxib (Reference) | >10 | 0.05 | >200 |

| Ibuprofen (Reference) | 5 | 10 | 0.5 |

Table 2: Hypothetical Antimicrobial Activity Data

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Ciprofloxacin (Reference) | 0.5 | 0.015 | 1 | 0.03 |

Conclusion and Future Directions

"this compound" represents an intriguing yet uncharacterized molecule within the well-established class of phenoxyacetic acids. Based on the extensive research on its structural analogues, there is a strong scientific rationale to investigate its potential as an anti-inflammatory, antimicrobial, and plant growth-regulating agent. The experimental protocols outlined in this guide provide a clear roadmap for the initial biological evaluation of this compound.

Future research should focus on:

-

Synthesis and Characterization: Developing an efficient and scalable synthesis route for "this compound" and confirming its structure and purity using modern analytical techniques.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to optimize potency and selectivity.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of promising candidates in relevant animal models.

The exploration of "this compound" holds the promise of uncovering a novel bioactive agent with potential applications in medicine and agriculture. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- Apaydin, S., et al. (2020). Synthesis and antiviral activity of novel phenoxyacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1094.

- Chhonker, Y. S., et al. (2016). Synthesis and antibacterial activity of 2-(2-((phenylimino)methyl)phenoxy)acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3646-3650.

-

Ewadh, M. J., Hasan, H. H., & Bnyan, I. A. (2013). Antibacterial Activity of 2-(2-Hydroxy phenylimino) Acetic Acid. Advances in Life Science and Technology, 7, 15-19.[8][[“]]

-

Hunsal, R. D., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 10(7), 1-15.[1]

-

Ismail, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.[4][5]

- Kunsch, C., et al. (2005). AGIX-4207, a novel antioxidant and anti-inflammatory compound: cellular and biochemical characterization of antioxidant activity and inhibition of redox-sensitive inflammatory gene expression. The Journal of Pharmacology and Experimental Therapeutics, 313(2), 492-501.

- Li, J., et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(1), 134-142.

- McNulty, J., et al. (2010). Synthesis and antibacterial activity of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(18), 5394-5397.

- More, U. A., et al. (2013). Synthesis and in vitro antitubercular activity of novel phenoxy hydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4838-4841.

- Noolvi, M. N., et al. (2011). Synthesis and in-vitro antimicrobial activity of novel phenoxy acetic acid derivatives. Journal of the Serbian Chemical Society, 76(1), 1-12.

- Parsanat, P., et al. (2018). Synthesis and in-vitro antioxidant activity of 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 1108-1117.

-

PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators. Retrieved from [Link][10]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Subahlakshmi, B., et al. (2016). Synthesis and antimicrobial evaluation of 2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acid. Der Pharma Chemica, 8(1), 312-316.

- Tarun, K., et al. (2014). Synthesis and evaluation of novel phenoxy acid hydrazide derivatives for their antinociceptive and anti-inflammatory activities. Medicinal Chemistry Research, 23(7), 3246-3257.

- Veenubala, S., et al. (2011). Synthesis and antibacterial activity of (E)-4-((2-(carboxymethoxy)benzylidene)amino)benzoic acid. International Journal of ChemTech Research, 3(2), 606-609.

-

Frontiers in Microbiology. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link][6]

-

MDPI. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved from [Link][7]

-

BYJU'S. (n.d.). Plant Growth Regulators. Retrieved from [Link][9]

-

MDPI. (2022). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Retrieved from [Link][11]

Sources

- 1. jetir.org [jetir.org]

- 2. chemscene.com [chemscene.com]

- 3. (2-HYDROXYMETHYL-PHENOXY)-ACETIC ACID CAS#: 97388-49-3 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. phytotechlab.com [phytotechlab.com]

- 11. mdpi.com [mdpi.com]

- 12. consensus.app [consensus.app]

A Technical Guide to 2-(2-(Hydroxymethyl)phenoxy)acetic Acid: A Prospective Anti-Inflammatory Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Candidate Molecule

In the vast landscape of medicinal chemistry, the identification of novel therapeutic agents is a journey of both targeted design and serendipitous discovery. This guide focuses on 2-(2-(Hydroxymethyl)phenoxy)acetic acid , a molecule of interest that stands at the intersection of a well-established class of pharmacologically active compounds and the ongoing search for more effective and safer therapies. While extensive clinical data on this specific compound remains nascent, its structural features, rooted in the phenoxyacetic acid scaffold, provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the realm of inflammatory and autoimmune diseases. This document serves as a comprehensive technical exploration of its potential, synthesizing foundational knowledge with a forward-looking roadmap for its development.

Part 1: The Scientific Rationale and Molecular Context

Introduction to the Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives represent a versatile and privileged scaffold in drug discovery. This class of compounds has been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antihyperlipidemic effects.[1][2][3] The structural simplicity of the phenoxyacetic acid core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

Commercially successful drugs have emerged from this chemical class, validating its therapeutic potential. For instance, ethacrynic acid is a potent loop diuretic used in the treatment of edema.[4] Furthermore, numerous non-steroidal anti-inflammatory drugs (NSAIDs) are based on or structurally related to this scaffold, underscoring its relevance in inflammation research.[3]

Chemical Identity of this compound

Before delving into its therapeutic potential, it is crucial to define the molecule at the center of this guide.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 97388-49-3[5] |

| Molecular Formula | C₉H₁₀O₄[5] |

| Molecular Weight | 182.17 g/mol [5] |

| Structure |  |

The key structural features are the phenoxyacetic acid core, which is known to be pharmacologically active, and a hydroxymethyl (-CH₂OH) group at the ortho position of the phenoxy ring. This substitution is significant as it can influence the molecule's conformation, polarity, and potential for hydrogen bonding, all of which can critically impact its interaction with biological targets.

Part 2: Hypothesized Therapeutic Mechanism of Action

Targeting the Inflammatory Cascade: A Focus on COX-2

Inflammation is a complex biological response, and at its core lies the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway, converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6]

This distinction has made selective COX-2 inhibition a cornerstone of modern anti-inflammatory therapy, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7] Numerous phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors.[6][7][8] The core scaffold can effectively mimic the binding of arachidonic acid within the COX enzyme's active site.

Given this precedent, the primary hypothesized mechanism of action for this compound is the selective inhibition of the COX-2 enzyme . The hydroxymethyl substituent could potentially form specific interactions with residues in the COX-2 active site, contributing to both potency and selectivity.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action, placing the compound as an inhibitor of the COX-2 pathway.

Caption: Proposed mechanism of this compound as a COX-2 inhibitor.

Part 3: A Roadmap for Preclinical Validation

To transition this compound from a hypothetical agent to a viable drug candidate, a structured preclinical validation workflow is essential. The following protocols are designed as self-validating systems, with each step providing the necessary data to justify proceeding to the next.

Stage 1: Synthesis and In Vitro Characterization

The initial phase focuses on the chemical synthesis of the compound and its initial biological screening to confirm the hypothesized mechanism of action.

The synthesis of phenoxyacetic acids is a well-established chemical transformation. A common and effective method is the Williamson ether synthesis.

Caption: A generalized workflow for the synthesis and quality control of the target compound.

Objective: To determine the potency (IC₅₀) and selectivity of this compound for COX-2 over COX-1.

Methodology:

-

Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

Assay Procedure (Colorimetric or Fluorometric):

-

In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to respective wells.

-

Add the diluted test compound or a known control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the production of Prostaglandin G₂ (PGG₂) or Prostaglandin E₂ (PGE₂) using a suitable detection kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.

-

Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .

-

Expected Outcome & Interpretation: A high SI value (typically >50) indicates good selectivity for COX-2, which is a desirable characteristic for a modern anti-inflammatory drug.

Stage 2: In Vivo Efficacy Assessment

Positive in vitro results warrant progression to in vivo models to assess the compound's anti-inflammatory activity in a complex biological system.

This is a classic and well-validated model for acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

-

Test Compound (at least three different dose levels, e.g., 10, 30, 100 mg/kg).

-

Positive Control (e.g., Indomethacin or Celecoxib).

-

-

Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

-

Data Presentation: The results should be summarized in a table for clarity.

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) ± SEM | % Inhibition of Edema |

| Vehicle Control | - | [Insert Data] | - |

| Test Compound | 10 | [Insert Data] | [Calculate] |

| Test Compound | 30 | [Insert Data] | [Calculate] |

| Test Compound | 100 | [Insert Data] | [Calculate] |

| Positive Control | 10 | [Insert Data] | [Calculate] |

Expected Outcome & Interpretation: A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control would confirm in vivo anti-inflammatory activity.

Part 4: Future Directions and Concluding Remarks

The successful completion of the outlined preclinical validation would provide a strong foundation for the further development of this compound. Subsequent steps would involve more complex models of chronic inflammation (e.g., adjuvant-induced arthritis), comprehensive pharmacokinetic and toxicology studies, and ultimately, Investigational New Drug (IND)-enabling studies.

While this guide is prospective, it is grounded in the solid scientific precedent of the phenoxyacetic acid class.[1][8][9] The unique hydroxymethyl substitution on the core structure of this compound offers a compelling rationale for its investigation. The systematic approach detailed herein provides a clear and logical pathway to unlock its potential as a novel therapeutic agent for inflammatory diseases.

References

-

Begum, S., Bharathi, K., & Prasad, K. V. S. R. G. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 66. (URL: [Link])

-

Pharmacy 180. (n.d.). Phenoxyacetic acid derivatives - Nonmercurial diuretics. (URL: [Link])

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. (URL: [Link])

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2023). PubMed Central. (URL: [Link])

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Journal of Emerging Technologies and Innovative Research. (URL: [Link])

-

Atkinson, D. C., et al. (1974). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 17(9), 1012-1016. (URL: [Link])

-

Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(6), 830-833. (URL: [Link])

- Google Patents. (n.d.).

-

Reddy SM, et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). MDPI. (URL: [Link])

-

Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. (URL: [Link])

-

PubChem. (n.d.). {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid. (URL: [Link])

-

Atkinson, D. C., et al. (1974). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. (URL: [Link])

-

Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors... (2024). PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2-(Hydroxymethyl)phenoxy)acetic Acid

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 2-(2-(Hydroxymethyl)phenoxy)acetic acid, a novel compound within the broader class of phenoxyacetic acid derivatives. While direct studies on this specific molecule are nascent, the well-documented pleiotropic activities of related compounds—spanning anti-inflammatory, antimicrobial, antioxidant, and anticancer domains—necessitate a structured and scientifically rigorous approach to its characterization. This document, intended for researchers, scientists, and drug development professionals, outlines a logical cascade of in vitro assays to elucidate the biological and pharmacological potential of this compound. We delve into the causality behind experimental choices, providing detailed, field-proven protocols that are designed to be self-validating. Each section is grounded in authoritative scientific principles and includes visual workflows and pathway diagrams to enhance comprehension. Our objective is to equip researchers with the necessary tools to systematically explore the therapeutic promise of this compound.

Introduction: The Scientific Rationale for Investigation

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, known to interact with a multitude of biological targets.[1] This structural class has yielded compounds with a wide array of pharmacological effects, including anti-inflammatory, anticonvulsant, antidiabetic, and antimicrobial properties.[2][3] The subject of this guide, this compound, is a unique analogue characterized by a hydroxymethyl substituent on the phenoxy ring. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities or an improved therapeutic index compared to existing derivatives.

The logical starting point for characterizing any new chemical entity is a systematic in vitro screening cascade. This approach allows for a cost-effective and high-throughput evaluation of its biological effects, guiding further, more complex preclinical and clinical development. This guide proposes a multi-tiered investigational strategy, beginning with fundamental cytotoxicity assessments and progressing to more specific assays for anti-inflammatory, antioxidant, antimicrobial, anticancer, and anti-diabetic potential.

Foundational Assessment: Cytotoxicity and Cellular Viability

Before exploring specific biological activities, it is imperative to establish the cytotoxic profile of this compound. This foundational step ensures that any observed effects in subsequent assays are not simply a consequence of cell death. The MTT assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Seed human cell lines (e.g., HEK293 for general cytotoxicity, and specific lines for later assays like HeLa and MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Solubilization: Incubate for 4 hours at 37°C. Subsequently, carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| Vehicle Control | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Positive Control |

Mandatory Visualization:

Caption: Workflow for MTT Cytotoxicity Assay.

Investigation of Anti-inflammatory Potential

Inflammation is a key pathological process in numerous diseases, and many phenoxyacetic acid derivatives have demonstrated anti-inflammatory properties. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Additionally, the production of nitric oxide (NO) by macrophages is a hallmark of inflammation.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay determines the compound's ability to inhibit the activity of the constitutive COX-1 and the inducible COX-2 enzymes, providing insight into its potential efficacy and gastrointestinal side-effect profile.

Experimental Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), and solutions of hematin and L-epinephrine as co-factors.[6]

-

Enzyme and Inhibitor Incubation: In an Eppendorf tube, mix the reaction buffer, co-factors, and either purified COX-1 or COX-2 enzyme. Add the test compound dissolved in DMSO and pre-incubate at 37°C for 10 minutes.[6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to a final concentration of 5 µM.[6]

-

Reaction Termination: After 2 minutes, terminate the reaction by adding 2.0 M HCl.[6]

-

Product Quantification: The product of the COX reaction, prostaglandin E₂ (PGE₂), can be quantified using a specific ELISA kit or by LC-MS/MS for higher accuracy.[6]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

| Compound Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition |

| Control | 0 | 0 |

| ... | ||

| ... | ||

| IC₅₀ (µM) | ||

| Selectivity Index (SI) |

Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This cell-based assay assesses the compound's ability to suppress the inflammatory response in macrophages.

Experimental Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate (1x10⁵ cells/well) and incubate for 24 hours. Pre-treat the cells with various concentrations of the test compound for 1 hour.[7]

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[7]

-

Nitrite Measurement: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7][8] Mix 50 µL of the cell culture medium with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]